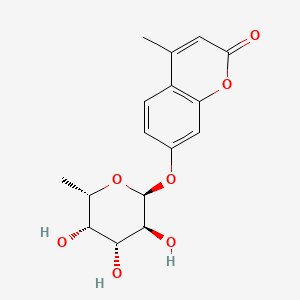

4-Methylumbelliferyl-alpha-L-fucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-CRLRYRHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969393 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-38-2 | |

| Record name | 4-Methylumbelliferyl α-L-fucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(6-deoxy-α-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Methylumbelliferyl-alpha-L-fucopyranoside: A Fluorogenic Substrate for α-L-Fucosidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl-alpha-L-fucopyranoside (4-MUF) is a highly sensitive and widely used fluorogenic substrate for the determination of α-L-fucosidase activity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research and clinical diagnostics. Detailed experimental protocols, quantitative data, and visual representations of the enzymatic reaction and experimental workflows are presented to facilitate its use in the laboratory.

Introduction

This compound is a synthetic glycoside that serves as a key reagent in biochemical assays to quantify the activity of α-L-fucosidase (EC 3.2.1.51).[1] This enzyme plays a crucial role in the catabolism of fucose-containing glycoconjugates, and its deficiency leads to the lysosomal storage disorder known as fucosidosis.[2][3] The enzymatic hydrolysis of the non-fluorescent 4-MUF yields two products: L-fucose and the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU is directly proportional to the α-L-fucosidase activity in the sample.

Chemical and Physical Properties

This compound is a white to off-white powder.[4] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈O₇ | [5][6] |

| Molecular Weight | 322.31 g/mol | [5][7] |

| CAS Number | 54322-38-2 | [5][6] |

| Appearance | White to off-white powder | [4][8] |

| Solubility | Soluble in DMF (100 mg/mL), water (0.4%) | [5][9] |

| Storage Temperature | -20°C, protect from light and moisture | [5][8] |

Mechanism of Action

The utility of this compound as a substrate lies in its fluorogenic nature. The parent molecule is essentially non-fluorescent. However, upon enzymatic cleavage of the α-L-fucosyl moiety by α-L-fucosidase, the highly fluorescent product 4-methylumbelliferone (4-MU) is released.[10][11] The fluorescence of 4-MU is pH-dependent, with maximal emission around pH 9-10.[12]

The enzymatic reaction can be visualized as follows:

Applications in Research and Diagnostics

Quantification of α-L-Fucosidase Activity

The primary application of this compound is in the sensitive quantification of α-L-fucosidase activity in various biological samples, including cell lysates, tissue homogenates, serum, and plasma.[8][10] This assay is crucial for studying the enzyme's role in various physiological and pathological processes.

Diagnosis of Fucosidosis

Fucosidosis is a rare, autosomal recessive lysosomal storage disease caused by a deficiency of α-L-fucosidase.[2][13] The measurement of α-L-fucosidase activity in patient samples, such as white blood cells or cultured fibroblasts, using 4-MUF is a key diagnostic method for this disorder.[14]

High-Throughput Screening

The fluorometric nature of the assay makes it amenable to high-throughput screening (HTS) for the identification of inhibitors or activators of α-L-fucosidase, which is valuable in drug discovery programs.

Experimental Protocols

Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of this compound in dimethylformamide (DMF). The concentration will depend on the specific assay conditions but is typically in the range of 10-20 mM. Store aliquots at -20°C.

-

Assay Buffer: A common assay buffer is 0.1 M sodium citrate, with the pH adjusted to the optimum for the specific α-L-fucosidase being studied (typically between pH 4.5 and 5.5).[8][15]

-

Stop Solution: A high pH buffer is used to stop the enzymatic reaction and maximize the fluorescence of the 4-methylumbelliferone product. A common stop solution is 1 M sodium carbonate, pH 10.4.[8]

-

4-Methylumbelliferone Standard Solution: To quantify the enzyme activity, a standard curve is generated using a stock solution of 4-methylumbelliferone of known concentration.

General Assay Protocol for α-L-Fucosidase Activity

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Centrifuge to remove cellular debris. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well microplate, add the sample (e.g., 10 µL of cell lysate).

-

Initiate Reaction: Add the assay buffer containing this compound (e.g., 150 µL of 0.75 mM substrate in 0.1 M sodium citrate buffer, pH 5.5).[8]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, typically 37°C, for a defined period (e.g., 30-60 minutes).[8]

-

Stop Reaction: Terminate the reaction by adding the stop solution (e.g., 150 µL of 1 M sodium carbonate, pH 10.4).[8]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (typically Ex: 360 nm, Em: 449 nm).[5][8]

-

Data Analysis: Calculate the α-L-fucosidase activity based on the fluorescence readings and the 4-methylumbelliferone standard curve.

References

- 1. α-L-fucosidase - Wikipedia [en.wikipedia.org]

- 2. fluorogenic, ≥97% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. melford.co.uk [melford.co.uk]

- 5. Human alpha-fucosidase. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferyl a- D -galactopyranoside = 98 TLC 38597-12-5 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. assaygenie.com [assaygenie.com]

- 11. A Robust α-l-Fucosidase from Prevotella nigrescens for Glycoengineering Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CAS 54322-38-2: 4-Methylumbelliferyl α-L-fucopyranoside [cymitquimica.com]

- 14. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of 4-Methylumbelliferyl-α-L-fucopyranoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and applications of 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) as a fluorogenic substrate for the enzyme α-L-fucosidase. This document details the enzymatic reaction, experimental protocols, and the role of α-L-fucosidase in significant biological pathways, offering a comprehensive resource for researchers in glycobiology and related fields.

Introduction to α-L-fucosidase and 4-Methylumbelliferyl-α-L-fucopyranoside

α-L-fucosidase (EC 3.2.1.51) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal α-L-fucosyl residues from a wide variety of glycoconjugates, including glycoproteins and glycolipids.[1][2] This enzymatic activity is crucial for the degradation of these complex molecules. A deficiency in α-L-fucosidase activity leads to the lysosomal storage disorder fucosidosis, characterized by the accumulation of fucose-containing compounds.

4-Methylumbelliferyl-α-L-fucopyranoside is a synthetic substrate widely used for the sensitive and specific measurement of α-L-fucosidase activity.[3] The principle of its use lies in its fluorogenic nature. In its intact form, 4-MUF is non-fluorescent. However, upon enzymatic cleavage by α-L-fucosidase, it releases L-fucose and the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU is directly proportional to the α-L-fucosidase activity in the sample.

The Enzymatic Reaction

The fundamental principle of the 4-MUF assay is the enzymatic hydrolysis of the substrate by α-L-fucosidase. The reaction can be summarized as follows:

4-Methylumbelliferyl-α-L-fucopyranoside + H₂O ---(α-L-fucosidase)--> L-fucose + 4-Methylumbelliferone

The product, 4-methylumbelliferone, exhibits strong fluorescence with an excitation maximum around 360 nm and an emission maximum around 450 nm, allowing for highly sensitive quantification.

Figure 1: Enzymatic cleavage of 4-MUF by α-L-fucosidase.

Quantitative Data Summary

The following tables summarize key quantitative data related to the α-L-fucosidase assay using fluorogenic and chromogenic substrates.

| Parameter | Value | Source Organism/Conditions |

| Optimal pH | 4.0 - 6.0 | Lacticaseibacillus rhamnosus |

| 4.8 (major), 6.1 (minor) | Human serum | |

| 5.5 | Bovine kidney | |

| Optimal Temperature | 40°C - 60°C | Lacticaseibacillus rhamnosus |

| 37°C | General assay condition | |

| Excitation Wavelength | ~360 nm | 4-Methylumbelliferone (product) |

| Emission Wavelength | ~450 nm | 4-Methylumbelliferone (product) |

| Enzyme Source | Substrate | Km (mM) |

| Lacticaseibacillus rhamnosus AlfA | p-Nitrophenyl-α-L-fucopyranoside | 1.92 |

| Lacticaseibacillus rhamnosus AlfB | p-Nitrophenyl-α-L-fucopyranoside | 1.03 |

| Lacticaseibacillus rhamnosus AlfC | p-Nitrophenyl-α-L-fucopyranoside | 0.25 |

| Human serum | p-Nitrophenyl-α-L-fucopyranoside | 0.52 |

Note: Km values for p-Nitrophenyl-α-L-fucopyranoside are provided as a proxy for substrate affinity, as it is a commonly used alternative to 4-MUF.

Detailed Experimental Protocol

This section provides a detailed methodology for a typical α-L-fucosidase activity assay using 4-Methylumbelliferyl-α-L-fucopyranoside.

4.1. Reagent Preparation

-

Assay Buffer: 0.1 M Sodium Citrate buffer, pH 4.5. Prepare by dissolving citric acid and sodium citrate in distilled water and adjusting the pH. Store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-Methylumbelliferyl-α-L-fucopyranoside in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 in the Assay Buffer immediately before use.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM): Dissolve an appropriate amount of 4-Methylumbelliferone in DMSO. Store in small aliquots at -20°C, protected from light.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃), pH ~10.5. Prepare by dissolving sodium carbonate in distilled water. Store at room temperature.

4.2. Standard Curve Generation

-

Prepare a series of dilutions of the 1 mM 4-MU Standard Stock Solution in the Assay Buffer to obtain concentrations ranging from 0 to 100 µM.

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to the wells of a 96-well black microplate.

-

Add the same volume of Stop Solution to each well as will be used in the enzyme assay (e.g., 100 µL).

-

Measure the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

Plot the fluorescence intensity against the known concentrations of 4-MU to generate a standard curve.

4.3. Enzyme Assay Protocol

-

Prepare your biological sample (e.g., cell lysate, tissue homogenate, purified enzyme) in the Assay Buffer. Keep samples on ice.

-

In a 96-well black microplate, add a specific volume of your sample (e.g., 50 µL) to each well. Include a blank control containing only the Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific volume of the pre-warmed Working Substrate Solution (e.g., 50 µL) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding a specific volume of the Stop Solution (e.g., 100 µL) to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.

-

Measure the fluorescence of each well using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

Calculate the concentration of 4-MU produced in each sample by interpolating the fluorescence values on the 4-MU standard curve.

-

Express the α-L-fucosidase activity as the amount of 4-MU produced per unit of time per amount of protein (e.g., pmol/min/mg protein).

Figure 2: General workflow for the α-L-fucosidase assay.

Role in N-Glycan Degradation Pathway

α-L-fucosidase plays a critical role in the catabolism of N-linked glycoproteins within the lysosome. The removal of the core α-1,6-linked fucose from the innermost N-acetylglucosamine (GlcNAc) residue is an essential early step in the degradation of the entire glycan structure.[4] Without this initial defucosylation, the subsequent enzymatic steps required to break down the rest of the oligosaccharide chain are inhibited.

Figure 3: Simplified N-glycan degradation pathway highlighting the role of α-L-fucosidase.

Conclusion

The use of 4-Methylumbelliferyl-α-L-fucopyranoside provides a robust, sensitive, and reliable method for the quantification of α-L-fucosidase activity. Understanding the core principles of this assay, coupled with a detailed experimental protocol and an appreciation of the enzyme's biological context, is essential for researchers investigating glycoconjugate metabolism, lysosomal storage diseases, and other related fields. This guide serves as a foundational resource to facilitate the successful application of this important research tool.

References

- 1. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Human serum alpha-L-fucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methylumbelliferyl-α-L-fucopyranoside for the Detection of α-L-Fucosidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-fucosidases are a class of glycoside hydrolase enzymes (EC 3.2.1.51) that catalyze the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates, such as glycoproteins and glycolipids.[1] These enzymes are integral to numerous physiological and pathological processes, including cell signaling, immune responses, inflammation, and cancer progression.[1][2] Consequently, the accurate and sensitive detection of α-L-fucosidase activity is crucial for both basic research and the development of novel therapeutics. This technical guide provides an in-depth overview of the use of the fluorogenic substrate, 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF), for the robust and sensitive quantification of α-L-fucosidase activity.

Principle of the Assay

The assay utilizes the fluorogenic substrate 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF). In the presence of α-L-fucosidase, 4-MUF is hydrolyzed, releasing L-fucose and the highly fluorescent product, 4-methylumbelliferone (4-MU).[3] The fluorescence of 4-MU can be measured, and the rate of its formation is directly proportional to the α-L-fucosidase activity in the sample.[2][4] The reaction is typically performed under acidic conditions, as lysosomal α-L-fucosidases exhibit optimal activity at a low pH.[2][4]

The enzymatic reaction is as follows:

References

Technical Guide: 4-Methylumbelliferyl-alpha-L-fucopyranoside (CAS: 54322-38-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-alpha-L-fucopyranoside is a highly sensitive fluorogenic substrate for the enzyme α-L-fucosidase (FUCA1).[1][2] This compound is intrinsically non-fluorescent but upon enzymatic cleavage by α-L-fucosidase, it releases the highly fluorescent product 4-methylumbelliferone (4-MU).[1][3] The fluorescence of 4-MU can be easily quantified, providing a direct measure of α-L-fucosidase activity. This property makes it an invaluable tool in various research and diagnostic applications, including the study of enzyme kinetics, screening for α-L-fucosidase inhibitors, and as a biomarker for various physiological and pathological conditions such as cellular senescence, cancer, and fucosidosis.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54322-38-2 | |

| Molecular Formula | C₁₆H₁₈O₇ | |

| Molecular Weight | 322.31 g/mol | |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in DMF (100 mg/mL) | |

| Storage Temperature | -20°C, protect from light | [6] |

| Fluorescence (cleaved product) | Excitation: ~330-360 nm, Emission: ~449-450 nm | [1][3] |

Principle of Detection

The enzymatic reaction involves the hydrolysis of the α-L-fucosyl bond in this compound by α-L-fucosidase. This reaction yields L-fucose and the fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, and thus to the α-L-fucosidase activity.

Caption: Workflow of α-L-fucosidase activity detection.

Experimental Protocols

Preparation of Reagents

-

FUCA1 Assay Buffer: A common buffer is 50 mM sodium acetate, pH 5.5.[7] For some applications, a buffer containing 50 mM potassium phosphate at pH 7.5 is used.[8] It is recommended to bring the buffer to room temperature before use.[1][9]

-

DTT (1 M): Prepare a 1 M stock solution of Dithiothreitol. Aliquot and store at -20°C.[1][9]

-

This compound (Substrate) Stock Solution: Prepare a stock solution in DMSO. For example, a 5 mM stock can be prepared. This solution is light-sensitive and should be aliquoted and stored at -20°C.[1][9]

-

4-MU Standard Stock Solution (5 mM): Prepare a 5 mM stock solution of 4-methylumbelliferone in DMSO. This is used to generate a standard curve. This solution is also light-sensitive and should be stored at -20°C.[1][9]

-

Stop Solution: A common stop solution is 0.5 M sodium carbonate.[7]

General Assay Procedure for α-L-Fucosidase Activity

This protocol is a general guideline and may require optimization for specific sample types and experimental conditions.

-

Sample Preparation:

-

Serum and Plasma: Can often be assayed directly after appropriate dilution.[1][8]

-

Cell Lysates: Harvest cells and homogenize or sonicate them in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5).[8] Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is used for the assay.[8]

-

Tissue Homogenates: Rinse tissue with PBS to remove blood. Homogenize the tissue in a suitable buffer and centrifuge to clarify the homogenate.[8]

-

-

Standard Curve Preparation:

-

Prepare a working solution of the 4-MU standard (e.g., 15 µM) by diluting the 5 mM stock in the assay buffer.[1][9]

-

Create a series of standards by adding known amounts of the working 4-MU solution to wells of a 96-well plate to generate a standard curve (e.g., 0 to 150 pmoles of 4-MU/well).[1][9]

-

Adjust the final volume of each standard to 100 µL with the assay buffer.[1][9]

-

-

Enzymatic Reaction:

-

Add your sample (e.g., 1-10 µL of serum or an appropriate amount of cell/tissue lysate) to the wells of a 96-well plate.[1][9]

-

Adjust the volume in each well to 50 µL with the FUCA1 Assay Buffer (supplemented with DTT to a final concentration of 2 mM if required).[1][9]

-

Prepare a working substrate solution by diluting the stock solution of this compound in the assay buffer (e.g., a 1:100 dilution).[1][9]

-

Initiate the reaction by adding 50 µL of the working substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7] For kinetic assays, immediately start measuring fluorescence.[9]

-

-

Measurement:

-

For endpoint assays, stop the reaction by adding a stop solution (e.g., 100 µL of 0.5 M Sodium Carbonate).[7]

-

Measure the fluorescence using a microplate reader with excitation at approximately 330-360 nm and emission at approximately 450 nm.[1][9]

-

For kinetic assays, measure the fluorescence at multiple time points to determine the reaction rate.[9]

-

-

Data Analysis:

-

Subtract the blank reading from all sample and standard readings.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Determine the concentration of 4-MU produced in your samples from the standard curve.

-

Calculate the α-L-fucosidase activity, typically expressed as units per milligram of protein or per volume of sample. One unit is often defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[10]

-

Biological Relevance and Applications

Role in Cellular Senescence

Recent studies have identified α-L-fucosidase as a robust biomarker for cellular senescence.[4][11] Its activity is significantly upregulated in senescent cells, regardless of the inducer (e.g., replicative exhaustion, DNA damage, or oncogene activation).[4] This makes the measurement of α-L-fucosidase activity a valuable tool for studying aging and age-related diseases.

Caption: α-L-fucosidase as a biomarker of cellular senescence.

Other Applications

-

Cancer Research: Altered levels of α-L-fucosidase have been associated with various cancers.[5][8]

-

Fucosidosis Diagnosis: This lysosomal storage disease is caused by a deficiency in α-L-fucosidase activity.[8]

-

Drug Discovery: The fluorogenic assay is suitable for high-throughput screening of potential inhibitors of α-L-fucosidase.[12]

-

Microbiology: Used in the identification of certain microbial species.[13]

Conclusion

This compound is a versatile and indispensable tool for the sensitive and quantitative measurement of α-L-fucosidase activity. Its application spans fundamental enzyme characterization to the investigation of complex cellular processes like senescence and its use as a clinical biomarker. The detailed protocols and understanding of its properties provided in this guide will aid researchers in effectively utilizing this compound in their studies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. biocompare.com [biocompare.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. α-Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 6. melford.co.uk [melford.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. content.abcam.com [content.abcam.com]

- 10. qa-bio.com [qa-bio.com]

- 11. Senescence-associated lysosomal α-L-fucosidase (SA-α-Fuc): A sensitive and more robust biomarker for cellular senescence beyond SA-β-Gal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylumbelliferyl-alpha-L-fucopyranoside for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl-alpha-L-fucopyranoside (4-MUF), a pivotal fluorogenic substrate for the sensitive detection of α-L-fucosidase activity. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the chemical and physical properties of 4-MUF, provides in-depth experimental protocols for its use in enzyme assays, and explores the role of its target enzyme, α-L-fucosidase, in significant cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound is a non-fluorescent molecule that, upon enzymatic cleavage by α-L-fucosidase, yields L-fucose and the highly fluorescent product 4-methylumbelliferone (4-MU).[1][2] This property makes it an invaluable tool for the sensitive quantification of α-L-fucosidase activity in various biological samples, including cell lysates and purified enzyme preparations.[1] The activity of α-L-fucosidase is of significant interest due to its involvement in a range of physiological and pathological processes, including cancer progression and lysosomal storage diseases such as fucosidosis.[3][4][5] This guide will serve as a detailed resource for the effective utilization of this compound in research and development.

Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing essential information for its handling, storage, and use in experimental settings.

General and Chemical Properties

| Property | Value | References |

| CAS Number | 54322-38-2 | [1][2] |

| Molecular Formula | C₁₆H₁₈O₇ | [1][2] |

| Molecular Weight | 322.31 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥97% (TLC), ≥98% (HPLC) | [1][2] |

| Synonyms | 4-Methylumbelliferyl-α-L-fucoside, 4-MU-α-L-Fucopyranoside | [2] |

Physical and Spectroscopic Properties

| Property | Value | References |

| Melting Point | 230-232 °C | [1] |

| Solubility | Soluble in DMF (20 mg/ml), Pyridine (0.3%) | [1][6] |

| Storage Temperature | -20°C, protect from light and moisture | [1] |

| Stability | At least 2 years at -20°C | [1] |

| Fluorescence (cleaved product, 4-MU) | λex: ~360 nm, λem: ~450 nm (pH dependent) | [1][2] |

Experimental Protocols

The following section provides a detailed methodology for the use of this compound in a typical α-L-fucosidase activity assay.

Materials

-

This compound (4-MUF)

-

α-L-fucosidase (positive control or sample)

-

Assay Buffer (e.g., 0.1 M sodium citrate buffer, pH 5.5)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.4 M Glycine-NaOH, pH 10.4)[7]

-

4-Methylumbelliferone (4-MU) standard

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions

-

96-well black microplates

-

Fluorescence microplate reader

Preparation of Reagents

-

4-MUF Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMF or DMSO. Store this stock solution at -20°C, protected from light.

-

Working Substrate Solution (e.g., 0.75 mM): Dilute the 10 mM stock solution of 4-MUF in the assay buffer to the desired final concentration. Prepare this solution fresh before each experiment.[7]

-

4-MU Standard Stock Solution (e.g., 1 mM): Dissolve 4-methylumbelliferone in DMF or DMSO. This stock solution should also be stored at -20°C in the dark.

-

Standard Curve Solutions: Prepare a series of dilutions of the 4-MU stock solution in the assay buffer to generate a standard curve (e.g., 0-150 pmol/well).[7][8]

Assay Procedure

-

Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate lysis buffer. If necessary, dilute the samples in the assay buffer to ensure the enzyme activity falls within the linear range of the assay.

-

Standard Curve: Add the prepared 4-MU standard dilutions to the wells of the 96-well plate.

-

Enzyme Reaction:

-

Add your samples (e.g., 10 µL of cell lysate) to the wells of the 96-well plate.[7]

-

Initiate the reaction by adding the working substrate solution (e.g., 150 µL of 0.75 mM 4-MUF) to each well containing the sample and positive control.[7]

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Stopping the Reaction: Terminate the enzymatic reaction by adding the stop solution (e.g., 150 µL of 1 M sodium carbonate) to each well.[7] The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

Data Analysis

-

Subtract the fluorescence of the blank (a well with no enzyme) from all readings.

-

Plot the fluorescence values of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the amount of 4-MU produced in each sample.

-

Calculate the α-L-fucosidase activity, typically expressed as pmol or nmol of 4-MU produced per minute per milligram of protein.

Caption: Workflow for α-L-fucosidase activity assay using 4-MUF.

Role in Signaling Pathways

α-L-fucosidase 1 (FUCA1), the primary enzyme that hydrolyzes this compound, plays a significant role in cellular signaling, particularly in the context of cancer. FUCA1 is a target of the tumor suppressor p53.[9] Its activity can modulate the fucosylation status of key signaling receptors, thereby influencing downstream pathways.

One of the well-characterized roles of FUCA1 is its ability to remove fucose residues from the Epidermal Growth Factor Receptor (EGFR).[9] The fucosylation of EGFR is known to promote its dimerization and subsequent activation.[3] By defucosylating EGFR, FUCA1 can inhibit its activation and suppress downstream signaling cascades, such as the Akt pathway, which is crucial for cell proliferation and survival.[1][9] This mechanism positions FUCA1 as a negative regulator of EGFR signaling and, consequently, as a tumor suppressor.

The interplay between p53, FUCA1, and the EGFR signaling pathway highlights the importance of fucosylation in regulating cellular processes and its dysregulation in disease.

Caption: FUCA1-mediated regulation of EGFR signaling pathway.

Conclusion

This compound is a highly effective and sensitive tool for the study of α-L-fucosidase activity. Its application extends from basic enzyme characterization to the investigation of complex cellular signaling pathways implicated in diseases such as cancer. This guide provides the essential information and protocols for researchers to confidently employ this fluorogenic substrate in their studies and contribute to the growing understanding of the role of fucosylation in health and disease.

References

- 1. Dual role of fucosidase in cancers and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. The Function of Fucosylation in Progression of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular biology of the alpha-L-fucosidase gene and fucosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fucosidosis: A Review of a Rare Disease [pubmed.ncbi.nlm.nih.gov]

- 6. rpicorp.com [rpicorp.com]

- 7. content.abcam.com [content.abcam.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of 4-Methylumbelliferyl-alpha-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Methylumbelliferyl-alpha-L-fucopyranoside (4-MUF), a crucial fluorogenic substrate for the enzyme α-L-fucosidase. Accurate solubility data and standardized experimental protocols are paramount for reliable and reproducible results in various research and drug development applications. This document outlines the solubility of 4-MUF in N,N-Dimethylformamide (DMF) and other common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates its primary application in a key enzymatic pathway.

Core Topic: Solubility of this compound in DMF

This compound is a synthetic glycoside widely utilized in biochemical assays to detect and quantify the activity of α-L-fucosidase enzymes. Upon enzymatic cleavage, it releases the highly fluorescent compound 4-methylumbelliferone (4-MU), enabling sensitive detection. Understanding its solubility is the first critical step in designing and executing such assays.

The solubility of this compound in DMF has been reported by various suppliers, with values typically ranging from 20 mg/mL to 100 mg/mL.[1][2][3] This variability may be attributed to differences in the purity of the compound, the specific experimental conditions used for determination, and the inherent nature of solubility measurements. One supplier indicates a solubility of 100 mg/mL in DMF, resulting in a clear, colorless to faintly yellow solution.[2] Other sources report solubilities of 20 mg/ml and 25 mg/mL in DMF.[1][3] Another source simply states that the compound is "soluble" in DMF without providing a quantitative value.[4]

Data Presentation: Quantitative Solubility Data

For comparative purposes, the following table summarizes the reported solubility of this compound in DMF and other common laboratory solvents.

| Solvent | Reported Solubility | Appearance of Solution |

| N,N-Dimethylformamide (DMF) | 100 mg/mL [2] | Clear, colorless to faintly yellow [2] |

| 25 mg/mL [3] | Clear, colorless [3] | |

| 20 mg/mL [1] | Not specified | |

| Soluble [4] | Not specified | |

| Pyridine | 0.3% (3 mg/mL) | Not specified |

| Water | 0.4% (4 mg/mL) | Not specified |

| 1:1 Acetone:Water (with warming) | Soluble (Passes at 1%) | Not specified |

Experimental Protocols: Determining Solubility

While specific experimental details from the suppliers are not publicly available, a standardized protocol for determining the solubility of a compound like this compound can be established based on widely accepted methodologies such as the shake-flask method.

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in DMF at a specified temperature (e.g., 25°C).

2. Materials:

- This compound (powder)

- N,N-Dimethylformamide (DMF), analytical grade

- Vials with screw caps

- Orbital shaker or rotator

- Thermostatically controlled environment (e.g., incubator or water bath)

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

3. Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMF in a sealed vial. The excess solid should be clearly visible.

- Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

- Dilution: Accurately dilute the filtered solution with DMF to a concentration within the linear range of the analytical method.

- Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared using solutions of known concentrations.

- Calculation: Calculate the solubility of this compound in mg/mL by multiplying the determined concentration by the dilution factor.

4. Data Reporting: The final solubility should be reported as the mean of at least three independent measurements, along with the standard deviation and the temperature at which the measurement was performed.

Mandatory Visualization: Diagrams

The primary application of this compound is as a fluorogenic substrate in enzyme activity assays. The following diagrams illustrate the workflow of such an assay.

Caption: Experimental workflow for an α-L-fucosidase activity assay.

Caption: Enzymatic hydrolysis of 4-MUF by α-L-fucosidase.

This technical guide provides essential information for the effective use of this compound in research and development. Adherence to standardized protocols for solubility determination and a thorough understanding of its application in enzymatic assays are crucial for obtaining accurate and reliable data.

References

An In-Depth Technical Guide to the Storage and Stability of 4-Methylumbelliferyl-alpha-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the proper storage and stability of 4-Methylumbelliferyl-alpha-L-fucopyranoside (4-MUF-α-L-fuc), a widely used fluorogenic substrate for the detection of α-L-fucosidase activity. Adherence to these guidelines is critical for ensuring the integrity of experimental results and the longevity of the compound.

Core Concepts: Understanding this compound

This compound is a non-fluorescent molecule that, upon enzymatic cleavage by α-L-fucosidase, yields L-fucose and the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent and can be quantified to determine enzyme activity. This substrate is a valuable tool in various research areas, including lysosomal storage disease research, cancer studies, and microbial identification.

Storage and Stability of Solid this compound

The solid form of 4-MUF-α-L-fuc is a white to off-white powder. Proper storage is essential to prevent degradation and ensure its long-term stability.

Key Storage Recommendations:

-

Temperature: The compound should be stored in a freezer at temperatures between -15°C and -20°C.[1][2][3][4][5][6][7]

-

Light: It is crucial to protect the compound from light.[1][2] Storage in an amber vial or a light-blocking container inside a freezer is recommended.

-

Moisture: 4-MUF-α-L-fuc should be stored in a tightly sealed container to protect it from moisture.[2][3]

Quantitative Stability Data for Solid Form:

| Parameter | Value | References |

| Recommended Storage Temperature | -15°C to -20°C | [1][2][3][4][5][6][7] |

| Shelf Life | At least 2 to 4 years (when stored correctly) | [2] |

Stability of this compound in Solution

The stability of 4-MUF-α-L-fuc in solution is a critical consideration for assay accuracy. The glycosidic bond is susceptible to spontaneous hydrolysis, particularly under non-optimal pH conditions and at elevated temperatures. This "auto-hydrolysis" can lead to the release of the fluorescent 4-methylumbelliferone, resulting in high background signals and inaccurate enzyme activity measurements.

General Guidelines for Solution Stability:

-

Solvent Selection: 4-MUF-α-L-fuc is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to a lesser extent in pyridine. For enzymatic assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted into the aqueous assay buffer.

-

pH Considerations: While specific data for 4-MUF-α-L-fuc is limited, studies on other 4-methylumbelliferyl glycosides have shown that stability is pH-dependent. It is advisable to prepare the final working solution in the assay buffer immediately before use.

-

Temperature: Stock solutions should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Working solutions should be kept on ice and used promptly. Storage of diluted aqueous solutions at room temperature is not recommended due to the risk of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMF

-

Materials:

-

This compound (MW: 322.31 g/mol )

-

Anhydrous Dimethylformamide (DMF)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of solid 4-MUF-α-L-fuc to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out 3.22 mg of 4-MUF-α-L-fuc and transfer it to a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMF to the tube.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the 10 mM stock solution into smaller volumes in light-protecting microcentrifuge tubes.

-

Store the aliquots at -20°C.

-

Protocol 2: α-L-Fucosidase Activity Assay

This protocol is a general guideline and may require optimization depending on the enzyme source and specific experimental conditions.

-

Materials:

-

10 mM 4-MUF-α-L-fuc stock solution (from Protocol 1)

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

Stop Solution (e.g., 0.5 M sodium carbonate or 0.2 M glycine-NaOH, pH 10.4)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

-

-

Procedure:

-

Prepare a 1 mM working solution of 4-MUF-α-L-fuc: Dilute the 10 mM stock solution 1:10 in the assay buffer. Prepare this solution fresh and keep it on ice.

-

Prepare 4-MU standards: Prepare a series of dilutions of the 4-MU standard in the assay buffer containing the stop solution. This will be used to generate a standard curve.

-

Set up the reaction:

-

Pipette 50 µL of the enzyme preparation into the wells of the black 96-well microplate.

-

Include a negative control (assay buffer without enzyme) to measure background fluorescence.

-

-

Initiate the reaction: Add 50 µL of the 1 mM 4-MUF-α-L-fuc working solution to each well.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Add 100 µL of the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the 4-MU product.

-

Measure fluorescence: Read the fluorescence of the plate using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

-

Calculate enzyme activity:

-

Subtract the background fluorescence from the sample fluorescence readings.

-

Use the 4-MU standard curve to convert the fluorescence units into the amount of product formed (moles or µmoles).

-

Calculate the enzyme activity, typically expressed as units per milligram of protein or per milliliter of sample (1 Unit = 1 µmol of product formed per minute).

-

-

Visualizations

Caption: Enzymatic cleavage of the substrate.

References

- 1. Synthesis and stability assay of 4-methylumbelliferyl (1-->3)-beta-D-pentaglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemodex.com [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

Fluorogenic substrate for fucosidosis diagnosis

An In-depth Technical Guide to Fluorogenic Substrates for the Diagnosis of Fucosidosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosidosis is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme α-L-fucosidase (FUCA1).[1] This enzymatic deficiency leads to the accumulation of fucose-containing glycolipids and glycoproteins in various tissues, resulting in a progressive and severe neurodegenerative condition.[1][2] Accurate and sensitive diagnosis is critical for patient management and for differentiating fucosidosis from other lysosomal storage diseases with overlapping clinical presentations.[3][4]

The primary method for biochemical diagnosis of fucosidosis involves measuring the activity of the α-L-fucosidase enzyme in patient samples, such as leukocytes, fibroblasts, plasma, or dried blood spots (DBS).[2][3][5] Fluorogenic assays are the gold standard for this purpose due to their high sensitivity, specificity, and suitability for high-throughput screening. This guide provides a comprehensive overview of the core fluorogenic substrate used in fucosidosis diagnosis, its associated assay principles, and detailed experimental protocols.

Core Fluorogenic Substrate: 4-Methylumbelliferyl α-L-fucopyranoside

The most widely utilized fluorogenic substrate for diagnosing fucosidosis is 4-methylumbelliferyl α-L-fucopyranoside (4-MUF).[6] This compound consists of an α-L-fucose moiety linked to a non-fluorescent coumarin derivative, 4-methylumbelliferone. In the presence of α-L-fucosidase, the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing L-fucose and the highly fluorescent product, 4-methylumbelliferone (4-MU).[6][7][8] The rate of 4-MU production is directly proportional to the α-L-fucosidase activity in the sample.

Enzymatic Reaction

The enzymatic reaction is a simple hydrolysis process that occurs in the acidic environment of the lysosome, which is mimicked by the assay conditions.[9][10]

Caption: Enzymatic hydrolysis of 4-MUF by α-L-fucosidase.

Quantitative Data and Assay Parameters

The fluorometric assay for α-L-fucosidase activity has been well-characterized. Key quantitative parameters are summarized below.

Table 1: Properties of 4-MUF and its Hydrolysis Product

| Parameter | 4-Methylumbelliferyl α-L-fucopyranoside (Substrate) | 4-Methylumbelliferone (Product) | Reference(s) |

| Molar Mass | 322.31 g/mol | 176.17 g/mol | |

| Fluorescence | None | Intense Blue | [11] |

| Excitation Max (λex) | N/A | ~330 - 360 nm | [7][12] |

| Emission Max (λem) | N/A | ~440 - 450 nm | [7][12] |

Table 2: Standard Assay Conditions

| Parameter | Value | Rationale / Notes | Reference(s) |

| pH | 4.5 - 5.0 | Mimics the acidic environment of the lysosome and is the optimal pH for human α-L-fucosidase activity. | [2][9] |

| Temperature | 37 °C | Optimal temperature for human enzyme activity. | [9][12] |

| Substrate Concentration | 1 mM - 50 µM | Varies by protocol; should be sufficient to ensure enzyme saturation for kinetic assays. | [9][13] |

| Sample Types | Leukocytes, Plasma, Serum, Dried Blood Spots (DBS), Cultured Fibroblasts | Choice depends on clinical setting; leukocytes and fibroblasts are standard for definitive diagnosis. | [5][7][14] |

| Assay Sensitivity | < 1 µU/ml | Commercial kits can detect very low levels of enzyme activity. | [7][8][12] |

| Diagnostic Cutoff | < 0.32 nmol/min/mg protein (in leukocytes) | Values below this threshold are consistent with a diagnosis of fucosidosis. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the fluorometric assay of α-L-fucosidase activity.

Sample Preparation

-

Leukocytes: Isolate leukocytes from whole blood using standard methods (e.g., dextran sedimentation or hypotonic lysis of red blood cells). Wash the leukocyte pellet with saline and lyse the cells by sonication or freeze-thaw cycles in distilled water or a specific lysis buffer. Centrifuge to pellet cell debris and collect the supernatant for the assay and protein quantification.

-

Dried Blood Spots (DBS): Punch out a small disc (e.g., 3 mm) from the DBS card. Elute the enzymes from the disc using an extraction buffer or directly in the assay buffer with agitation.[2]

-

Plasma/Serum: These samples can often be assayed directly after appropriate dilution in the assay buffer.[7] Centrifugation may be required to remove any particulate matter.

-

Cultured Fibroblasts: Harvest cells by scraping, wash with phosphate-buffered saline (PBS), and prepare a cell lysate as described for leukocytes.[3]

Reagent Preparation

-

Assay Buffer: 0.2 M Sodium Citrate buffer, pH 4.5.[13] Some protocols may use sodium acetate buffer.[9]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-methylumbelliferyl α-L-fucopyranoside in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the final desired concentration (e.g., 1 mM) in the Assay Buffer immediately before use.[13]

-

Stop Buffer: 0.5 M Sodium Carbonate-Bicarbonate buffer, pH 10.7, or a glycine-carbonate buffer. This buffer stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[15]

-

4-MU Standard Stock Solution: Prepare a stock solution of 4-methylumbelliferone (e.g., 5 mM) in DMSO for generating a standard curve.[7]

Assay Procedure (96-Well Plate Format)

This protocol is a generalized procedure based on commercially available kits and literature.[7][12]

-

Standard Curve: Prepare a series of dilutions of the 4-MU standard in Assay Buffer. Add these to separate wells of a 96-well black microplate.

-

Sample Wells: Add 1-10 µL of the sample lysate (containing 5-20 µg of protein) to the appropriate wells.

-

Positive Control: If available, add a diluted positive control (recombinant FUCA1) to designated wells.[7]

-

Blank/Background Control: Use sample lysate in a well but add Stop Buffer before the substrate, or use Assay Buffer alone.

-

Volume Adjustment: Adjust the volume in all wells to 50 µL with Assay Buffer.

-

Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells (except for blanks where substrate is added after the stop buffer). Mix gently.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Add 100-200 µL of Stop Buffer to all wells.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation set to ~360 nm and emission to ~450 nm.

Data Analysis

-

Subtract the fluorescence reading of the blank from all sample and standard readings.

-

Plot the fluorescence of the 4-MU standards against their concentration to generate a standard curve.

-

Use the standard curve to determine the amount of 4-MU (in nmol) produced in each sample well.

-

Calculate the enzyme activity using the following formula:

Activity (nmol/hr/mg) = [Amount of 4-MU (nmol) / (Incubation Time (hr) x Protein Amount (mg))]

Logical and Experimental Workflow

The diagnostic process for fucosidosis using a fluorogenic substrate follows a clear and logical path from clinical suspicion to biochemical confirmation.

Caption: Diagnostic workflow for fucosidosis.

Conclusion and Future Directions

The fluorometric assay using 4-methylumbelliferyl α-L-fucopyranoside remains the cornerstone for the biochemical diagnosis of fucosidosis. Its high sensitivity, reliability, and adaptability to various sample types make it an invaluable tool. While this method is robust, research into novel fluorogenic substrates continues, aiming to develop probes with improved properties such as red-shifted fluorescence to minimize autofluorescence from biological samples, or activity-based probes for in-cell or in-vivo imaging of enzyme activity.[9][16][17] These advancements may offer new avenues for high-throughput screening of therapeutic compounds and for monitoring treatment efficacy in patients with fucosidosis.

References

- 1. Fucosidosis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fucosidosis: Causes, Symptoms, Diagnosis, Treatment Options [medicoverhospitals.in]

- 4. Orphanet: Fucosidosis [orpha.net]

- 5. neurology.testcatalog.org [neurology.testcatalog.org]

- 6. caymanchem.com [caymanchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. α-L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 9. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. content.abcam.com [content.abcam.com]

- 13. α-Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fucosidosis: Alpha-fucosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Sensitivity Fluorometric Assay for α-L-Fucosidase Activity

Introduction

α-L-fucosidase (FUCA1) is a lysosomal enzyme that plays a crucial role in the catabolism of fucose-containing glycoconjugates by cleaving terminal α-L-fucosyl residues.[1][2] Dysregulation of α-L-fucosidase activity has been implicated in various pathological conditions, including fucosidosis, a rare lysosomal storage disease, as well as in cancer, inflammation, and cystic fibrosis.[1] Consequently, the accurate and sensitive measurement of α-L-fucosidase activity is vital for both basic research and clinical diagnostics. This application note describes a robust and sensitive fluorometric assay for the determination of α-L-fucosidase activity in various biological samples, such as serum, plasma, tissue homogenates, and cell lysates.[3]

The assay utilizes the synthetic substrate 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF). In the presence of α-L-fucosidase, 4-MUF is hydrolyzed to release the highly fluorescent product 4-methylumbelliferone (4-MU).[1][4][5][6] The fluorescence of 4-MU can be measured kinetically, providing a direct and sensitive measure of enzyme activity.[1][4][6] This method offers significant advantages over colorimetric assays, including higher sensitivity, a wider dynamic range, and adaptability to high-throughput screening formats.[3]

Principle of the Assay

The enzymatic reaction underlying this assay is the cleavage of the non-fluorescent substrate 4-Methylumbelliferyl-α-L-fucopyranoside by α-L-fucosidase. This reaction yields α-L-fucose and the fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the fluorescence produced is directly proportional to the α-L-fucosidase activity in the sample. The fluorescence of 4-MU is typically measured with an excitation wavelength of 330-360 nm and an emission wavelength of 445-465 nm.[4][5][7][8]

Experimental Protocols

1. Reagent Preparation

Proper preparation of reagents is critical for the success of this assay. All reagents should be brought to room temperature before use.

-

FUCA1 Assay Buffer: This buffer is typically a sodium citrate or sodium acetate buffer with a pH of 5.0-5.5.[5][9] For some commercial kits, a specific assay buffer is provided and should be stored at 4°C or -20°C.[4][6] Dithiothreitol (DTT) may be added to the assay buffer to a final concentration of 2 mM immediately before use to maintain a reducing environment.[6]

-

4-MUF Substrate Solution: Prepare a stock solution of 4-Methylumbelliferyl-α-L-fucopyranoside (e.g., in DMSO) and store it at -20°C, protected from light.[4][6] Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 0.75 mM) using the FUCA1 Assay Buffer.[5]

-

4-MU Standard Solution: A stock solution of 4-methylumbelliferone (e.g., 5 mM in DMSO) is used to prepare a standard curve.[4][6] This stock solution should also be stored at -20°C and protected from light.[4][6] For the standard curve, the stock is diluted to a working concentration (e.g., 15 µM) with the assay buffer.[4][6]

-

Stop Solution: A high pH buffer, such as 1 M sodium carbonate (pH 10.4) or 0.4 M glycine in NaOH (pH 10.4), is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.[5]

-

Positive Control: A purified α-L-fucosidase enzyme solution can be used as a positive control to validate the assay performance.[4][6]

2. Sample Preparation

-

Serum and Plasma: These samples can often be assayed directly after appropriate dilution in FUCA1 Assay Buffer.[6]

-

Cell Lysates: Cells should be washed with cold PBS and then lysed using a suitable lysis buffer or by sonication on ice.[5] The lysate should be centrifuged to pellet cellular debris, and the resulting supernatant is used for the assay.[5]

-

Tissue Homogenates: Tissues should be homogenized in a suitable buffer on ice. The homogenate is then centrifuged, and the supernatant is collected for the assay.

The protein concentration of cell and tissue lysates should be determined using a standard protein assay, such as the Bradford or BCA assay, to normalize the enzyme activity.

3. Assay Procedure

The following protocol is a general guideline and may require optimization based on the specific samples and reagents used.

-

Prepare Standard Curve: In a 96-well black microplate, prepare a series of 4-MU standards by diluting the 15 µM 4-MU working solution with FUCA1 Assay Buffer to final concentrations ranging from 0 to 150 pmol/well.[4][6] Adjust the final volume in each well to 100 µL with the assay buffer.[4][6]

-

Prepare Samples and Controls: Add 1-10 µL of each sample (serum, plasma, cell lysate, or tissue homogenate) to separate wells of the microplate. For each sample, also prepare a background control well containing the sample but no substrate. Add the positive control to its designated well. Adjust the volume in all sample and control wells to 50 µL with FUCA1 Assay Buffer.

-

Initiate the Reaction: Add 50 µL of the diluted 4-MUF substrate solution to each well containing the samples and the positive control. Do not add substrate to the background control wells; instead, add 50 µL of FUCA1 Assay Buffer.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[4][5] The incubation time can be optimized based on the enzyme activity in the samples. For kinetic assays, fluorescence can be measured every 1-2 minutes over the incubation period.[4]

-

Stop the Reaction: After incubation, add 150 µL of the Stop Solution to each well to terminate the reaction.[5]

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 330-360 nm and an emission wavelength of 445-465 nm.[4][5]

4. Data Analysis

-

Subtract Background: For each sample, subtract the fluorescence reading of the background control well from the fluorescence reading of the corresponding sample well.

-

Standard Curve: Plot the fluorescence readings of the 4-MU standards against their corresponding concentrations (in pmol/well). Perform a linear regression to obtain the equation of the standard curve.

-

Calculate Enzyme Activity: Use the equation from the standard curve to determine the amount of 4-MU (in pmol) produced in each sample well. The α-L-fucosidase activity can then be calculated using the following formula:

Activity (U/L) = (Amount of 4-MU in pmol / (Incubation time in min × Sample volume in mL)) × Dilution factor

One unit (U) of α-L-fucosidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-MU per minute under the assay conditions.[10]

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) | [5] |

| Product | 4-Methylumbelliferone (4-MU) | [1][4][6] |

| Excitation Wavelength | 330 - 360 nm | [4][5][8] |

| Emission Wavelength | 445 - 465 nm | [5][7][11] |

| Assay Buffer pH | 5.0 - 5.5 | [5][9] |

| Incubation Temperature | 37°C | [4][5] |

| Incubation Time | 30 - 60 minutes | [4] |

| Stop Solution | 1 M Sodium Carbonate or 0.4 M Glycine-NaOH | [5] |

| Detection Limit | < 1 µU/mL | [1][4][6] |

Visualizations

Caption: Step-by-step experimental workflow.

References

- 1. α-L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. qa-bio.com [qa-bio.com]

- 11. promega.com [promega.com]

Application Notes: Measuring α-L-Fucosidase Activity in Cell Lysates using 4-Methylumbelliferyl-α-L-fucopyranoside

These application notes provide a detailed protocol for the sensitive detection of α-L-fucosidase activity in cell lysates using the fluorogenic substrate 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF). This assay is a valuable tool for researchers in various fields, including cancer biology, lysosomal storage disease research, and drug development.

Introduction

α-L-fucosidase (FUCA1) is a lysosomal enzyme that catalyzes the hydrolysis of terminal α-L-fucose residues from glycoproteins and glycolipids.[1][2] Dysregulation of FUCA1 activity has been implicated in several pathological conditions, including fucosidosis, a rare lysosomal storage disease, and various types of cancer such as liver, breast, and ovarian cancer.[1][2] Therefore, the accurate measurement of α-L-fucosidase activity in biological samples is crucial for both basic research and clinical diagnostics.

4-Methylumbelliferyl-α-L-fucopyranoside is a fluorogenic substrate that is virtually non-fluorescent until it is cleaved by α-L-fucosidase.[3][4][5][6] The enzymatic reaction releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorescence microplate reader or fluorometer.[3][4] The intensity of the fluorescence is directly proportional to the α-L-fucosidase activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate 4-MUF by α-L-fucosidase present in the cell lysate. The reaction produces L-fucose and the fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[3] The rate of 4-MU production is proportional to the enzyme activity.

Figure 1: Enzymatic reaction of 4-Methylumbelliferyl-α-L-fucopyranoside.

Materials and Reagents

Quantitative Data Summary

| Reagent | Stock Concentration | Working Concentration | Storage |

| 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) | 10 mM in DMSO or DMF | 0.75 mM | -20°C, protected from light[3][6][7] |

| 4-Methylumbelliferone (4-MU) Standard | 5 mM in DMSO | 0-100 µM (for standard curve) | -20°C, protected from light[7] |

| Sodium Citrate Buffer | 0.5 M, pH 5.5 | 0.1 M | 4°C |

| Bovine Serum Albumin (BSA) | 10% (w/v) in water | 0.2% (w/v) | -20°C |

| Cell Lysis Buffer (RIPA or similar) | - | - | 4°C |

| Protease Inhibitor Cocktail | 100x | 1x | -20°C |

| Stop Buffer (e.g., 0.5 M Glycine-NaOH, pH 10.4) | 0.5 M | - | Room Temperature |

| Instrumentation & Consumables |

| Fluorescence microplate reader |

| Black, flat-bottom 96-well plates |

| Incubator (37°C) |

| Microcentrifuge |

| Homogenizer or sonicator |

| Pipettes and tips |

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from both adherent and suspension cells.

Figure 2: Workflow for the preparation of cell lysates.

-

Cell Harvesting:

-

Adherent Cells: Culture cells to 80-90% confluency. Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[8][9]

-

Suspension Cells: Transfer the cells to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[10] Discard the supernatant and wash the cell pellet once with ice-cold PBS.[10]

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cell pellet or plate. A common starting point is 200 µL of lysis buffer per 1-10 million cells.[10]

-

For adherent cells, use a cell scraper to detach the cells.[8][9]

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Incubation and Clarification:

-

Lysate Collection and Quantification:

-

Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge tube.[10][12]

-

Determine the protein concentration of the lysate using a standard protein assay, such as the BCA or Lowry assay.[10][12]

-

The samples can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[10]

-

Protocol 2: α-L-Fucosidase Activity Assay

This protocol is designed for a 96-well plate format.

Figure 3: Experimental workflow for the α-L-fucosidase activity assay.

-

Preparation of 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard in the assay buffer (0.1 M sodium citrate, pH 5.5, 0.2% BSA) to generate a standard curve (e.g., 0, 5, 10, 25, 50, 75, 100 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Sample Preparation:

-

Thaw the cell lysates on ice.

-

Dilute the cell lysates with assay buffer to a suitable concentration. The optimal protein concentration should be determined empirically but a starting range is 2-3 µg/µL.[13]

-

Add 10 µL of the diluted cell lysate to the sample wells.[13]

-

Prepare a sample blank for each sample containing cell lysate but no substrate to account for background fluorescence.

-

-

Reaction Setup:

-

Prepare the reaction mixture by diluting the 10 mM 4-MUF stock solution in assay buffer to a final concentration of 0.75 mM.[13]

-

Add 150 µL of the 0.75 mM 4-MUF solution to each sample well.[13] For sample blanks, add 150 µL of assay buffer without the substrate.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the enzyme activity in the samples and should be determined to ensure the reaction remains in the linear range.

-

-

Fluorescence Measurement:

-

The reaction can be measured in either kinetic or endpoint mode.

-

Kinetic Mode: Measure the fluorescence every 1-2 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[3]

-

Endpoint Mode: After incubation, stop the reaction by adding 100 µL of stop buffer (e.g., 0.5 M Glycine-NaOH, pH 10.4) to each well. This step increases the pH and enhances the fluorescence of 4-MU. Measure the fluorescence at the same wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from the readings of the standards and samples.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample.

-

Calculate the α-L-fucosidase activity, typically expressed as pmol or nmol of 4-MU produced per minute per mg of protein.

Calculation of Enzyme Activity:

Activity (pmol/min/mg) = [(pmol of 4-MU from standard curve) / (Incubation time (min) x Protein amount (mg))] x Dilution factor

-

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Autofluorescence from cell lysate or media components. | Run a sample blank (lysate without substrate) and subtract this value. |

| Contamination of reagents with fluorescent compounds. | Use high-purity reagents and sterile techniques. | |

| Low or No Signal | Inactive enzyme. | Ensure proper storage of lysates and avoid repeated freeze-thaw cycles. Check for the presence of inhibitors in the lysis buffer. |

| Incorrect buffer pH. | Verify the pH of the assay buffer (optimal is typically around 5.5).[13] | |

| Insufficient incubation time or protein concentration. | Optimize incubation time and increase the amount of cell lysate used. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower protein concentration or shorten the incubation time. |

| Enzyme saturation. | Dilute the cell lysate. |

These detailed application notes and protocols provide a robust framework for the reliable quantification of α-L-fucosidase activity in cell lysates, aiding researchers in their scientific investigations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. alpha-L-fucosidase Activity Assay Kit (Colorimetric) (ARG82157) - arigo Biolaboratories [arigobio.com]

- 3. chemodex.com [chemodex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Glycosynth - 4-Methylumbelliferyl alpha-L-fucopyranoside [glycosynth.co.uk]

- 6. goldbio.com [goldbio.com]

- 7. content.abcam.com [content.abcam.com]

- 8. biomol.com [biomol.com]

- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4-Methylumbelliferyl-α-L-fucopyranoside for Enzyme Kinetics Studies

Introduction

4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) is a highly sensitive fluorogenic substrate for the determination of α-L-fucosidase activity.[1][2][3] The enzymatic cleavage of the α-L-fucosyl bond by α-L-fucosidase releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. This method is widely employed in various research areas, including diagnostics, drug discovery, and fundamental enzyme characterization, due to its simplicity, high sensitivity, and suitability for high-throughput screening.

Principle of the Assay

The assay is based on the following reaction:

4-Methylumbelliferyl-α-L-fucopyranoside (non-fluorescent) + H₂O ---(α-L-fucosidase)--> L-fucose + 4-Methylumbelliferone (fluorescent)